molecular formula C11H10BrN3O B8725163 5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 98477-04-4

5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B8725163
CAS No.: 98477-04-4
M. Wt: 280.12 g/mol
InChI Key: NAZOOGVTLVGKPA-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-bromo-1-phenylpyrazole-4-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with the target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-carboxamide, 5-amino-N-methyl-1-phenyl-
  • 1H-Pyrazole-4-carboxamide, 5-chloro-N-methyl-1-phenyl-
  • 1H-Pyrazole-4-carboxamide, 5-fluoro-N-methyl-1-phenyl-

Uniqueness

5-Bromo-N-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Properties

CAS No.

98477-04-4

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-N-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C11H10BrN3O/c1-13-11(16)9-7-14-15(10(9)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16)

InChI Key

NAZOOGVTLVGKPA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Three grams of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid and 2.6 g of carbonyldiimidazole were dissolved in 50 ml of dimethylformamide. The mixture was allowed to stir for 20 minutes and 7 ml of 40% aqueous methylamine was added to the reaction mixture. The mixture was stirred for 2 hours at room temperature and poured into ice water. The precipitated solid was collected by filtration and recrystallized from ethanol/water to afford 1.3 g of 5-bromo-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. Yield 42%. mp=157°-159° C.
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2.6 g
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ice water
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